Welcome to the BenchChem Online Store!
molecular formula C6H11O3- B8672536 terButylglycolate

terButylglycolate

Cat. No. B8672536
M. Wt: 131.15 g/mol
InChI Key: FWVNWTNCNWRCOU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461171B2

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil) (23 mmol) in dry THF (10 mL) at 0° C. under nitrogen was gradually added terButylglycolate (19.1 mmol). The resultant reaction mixture was allowed to stir at room temperature for 30 min. This was followed by the addition of Propargyl bromide (23 mmol). The reaction mixture was then stirred at room temperature for 8 h. The reaction was concentrated in vacuo and diluted with water (30 mL). The mixture was then extracted with DCM (3×). The organics were combined, dried over sodium sulfate, filtered and concentrated under vacuum to furnish a crude residue. This was subjected to flash column chromatography using hexanes and ethyl acetate to afford 19 as a clear oil (70% yield).
Quantity
23 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
19.1 mmol
Type
reactant
Reaction Step Two
Quantity
23 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([CH:7]([OH:11])[C:8]([O-:10])=[O:9])(C)(C)C.[CH2:12](Br)[C:13]#[CH:14].[C:16](OCC)(=O)C.[CH2:22]1[CH2:26]OC[CH2:23]1>>[CH2:12]([O:11][CH2:7][C:8]([O:10][C:22]([CH3:23])([CH3:26])[CH3:16])=[O:9])[C:13]#[CH:14] |f:0.1|

Inputs

Step One
Name
Quantity
23 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
19.1 mmol
Type
reactant
Smiles
C(C)(C)(C)C(C(=O)[O-])O
Step Three
Name
Quantity
23 mmol
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to furnish a crude residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C#C)OCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.